5-Methyl-2-(oxetan-3-yloxy)aniline
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Overview
Description
5-Methyl-2-(oxetan-3-yloxy)aniline: is an organic compound with the molecular formula C10H13NO2 It features a unique structure that includes an oxetane ring, which is a four-membered cyclic ether, attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(oxetan-3-yloxy)aniline typically involves the formation of the oxetane ring followed by its attachment to the aniline derivative. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxetane ring can be synthesized through intramolecular cyclization reactions involving epoxides or halohydrins .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process often requires precise control of temperature, pressure, and reaction time to optimize the formation of the oxetane ring and its subsequent attachment to the aniline derivative .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using common reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-2-(oxetan-3-yloxy)aniline is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of novel chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the effects of oxetane-containing molecules on biological systems. It serves as a model compound for understanding the interactions between small molecules and biological targets.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs with improved pharmacokinetic properties. The oxetane ring is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins, due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological targets. This modification can alter the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(Oxetan-3-yloxy)aniline: Lacks the methyl group at the 5-position.
5-Methyl-2-(oxetan-3-yloxy)phenol: Contains a hydroxyl group instead of an amino group.
5-Methyl-2-(oxetan-3-yloxy)benzoic acid: Contains a carboxyl group instead of an amino group.
Uniqueness: 5-Methyl-2-(oxetan-3-yloxy)aniline is unique due to the presence of both the oxetane ring and the aniline moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-methyl-2-(oxetan-3-yloxy)aniline |
InChI |
InChI=1S/C10H13NO2/c1-7-2-3-10(9(11)4-7)13-8-5-12-6-8/h2-4,8H,5-6,11H2,1H3 |
InChI Key |
YPRKSUNNVLGZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2COC2)N |
Origin of Product |
United States |
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